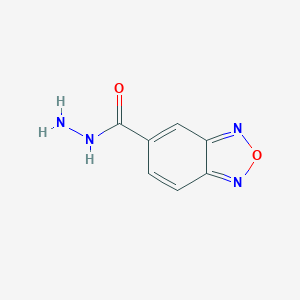

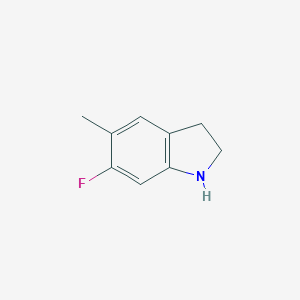

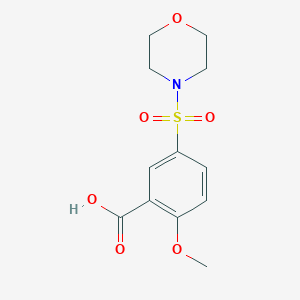

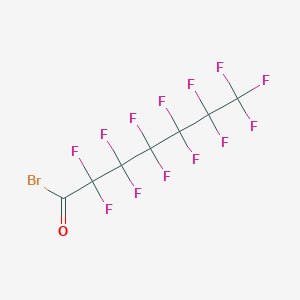

![molecular formula C12H15N3O B061121 1,2,3,4,7,8,9,10-Octahydrobenzo[c]cinnolin-1-one oxime CAS No. 184021-60-1](/img/structure/B61121.png)

1,2,3,4,7,8,9,10-Octahydrobenzo[c]cinnolin-1-one oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzo[c]cinnoline derivatives often involves palladium-catalyzed double C-H activation, demonstrating a flexible strategy to access this polycyclic skeleton through the construction of C-C/C-N bonds in a one-pot synthesis from pyrazolones and aryl iodides (Fan et al., 2014). Additionally, metal-free C–N bond formations have been explored for the synthesis of related cinnoline derivatives, highlighting the efficiency of one-pot synthesis methods that proceed via C–H functionalization (Kandimalla & Sabitha, 2016).

Molecular Structure Analysis

The molecular structure of benzo[c]cinnoline derivatives has been elucidated through various spectroscopic techniques, revealing their complex polycyclic frameworks. The characterization of N,N-dialkylaminobenzo[c]cinnolines provided insight into the spectral properties, confirming the molecular structures through NMR and UV-visible spectroscopy (Lewis & Reiss, 1967).

Chemical Reactions and Properties

Benzo[c]cinnoline derivatives undergo a variety of chemical reactions, including photochemical reactions leading to the formation of carbazole from benzo[c]cinnoline through intermediates in acidic conditions. This process demonstrates the photoreactivity and potential for complex transformations within this class of compounds (Inoue et al., 1979).

Physical Properties Analysis

The physical properties of benzo[c]cinnoline derivatives, such as their melting points, solubility, and crystalline structure, have been studied, although specific details on octahydrobenzo[c]cinnolin-1-one oxime are limited in the literature. The synthesis routes and molecular structure analyses offer insights into the potential physical properties of these compounds.

Chemical Properties Analysis

Chemical properties of benzo[c]cinnoline derivatives, including their reactivity, stability, and electrochemical properties, have been explored. Investigations on new conjugated polymers containing benzo[c]cinnoline moieties have provided valuable data on their electrochemical behavior, indicating their electron affinity and potential applications in electronic devices (Chen et al., 2011).

Applications De Recherche Scientifique

Benzodiazines in Medicinal and Agrochemical Arenas

Benzodiazines, including cinnolines, quinazolines, phthalazines, and quinoxalines, are important due to their broad biological properties and wide applications in pharmaceuticals and agrochemicals. These compounds serve as key structural units in bioactive natural products and synthetic molecules that are promising drug candidates, highlighting their therapeutic activities. Their increasing uses in medicinal and agrochemical fields have spurred further research into this group of compounds, emphasizing the need for innovative methodologies for their synthesis and application expansion (Mathew et al., 2017).

Innovative Synthesis Techniques

Research has developed efficient methods for synthesizing indazolone-fused cinnolines through Ir-catalyzed [4 + 2] annulation, demonstrating the chemical versatility and potential for novel applications of cinnoline derivatives in creating complex heterocyclic structures. This method showcases the adaptability of cinnoline chemistry to accommodate various functional groups, thereby expanding the utility of these compounds in synthetic organic chemistry (Mahesha et al., 2018).

Electronic and Material Applications

Studies on conjugated polymers containing benzo[c]cinnoline and oxadiazole moieties reveal their potential in electronic applications, such as organic light-emitting diodes (OLEDs). These polymers exhibit unique electrochemical properties due to the electron-accepting abilities of their constituent moieties, indicating their use as hole-blocking or electron-injection layers in OLED devices. This highlights the relevance of benzo[c]cinnoline derivatives in developing advanced materials for electronics (Chen et al., 2011).

Anticancer Research

Cinnoline derivatives have been explored for their potential as anticancer agents. Research into aza-analogs of dibenzo[c,h]cinnoline and their triazachrysenes derivatives has shown promising topoisomerase I-targeting activity and cytotoxicity, reinforcing the structure-activity relationships vital for developing effective anticancer drugs. Such studies underscore the therapeutic potential of cinnoline-based compounds in oncology (Singh et al., 2003).

Propriétés

IUPAC Name |

(NE)-N-(3,4,7,8,9,10-hexahydro-2H-benzo[c]cinnolin-1-ylidene)hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c16-15-11-7-3-6-10-12(11)8-4-1-2-5-9(8)13-14-10/h16H,1-7H2/b15-11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVZHVEVFGFUYLP-RVDMUPIBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(CCCC3=NO)N=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2=C(C1)C\3=C(CCC/C3=N\O)N=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40418761 |

Source

|

| Record name | 10-Nitroso-1,2,3,4,5,7,8,9-octahydrobenzo[c]cinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40418761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,4,7,8,9,10-Octahydrobenzo[c]cinnolin-1-one oxime | |

CAS RN |

184021-60-1 |

Source

|

| Record name | 10-Nitroso-1,2,3,4,5,7,8,9-octahydrobenzo[c]cinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40418761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.